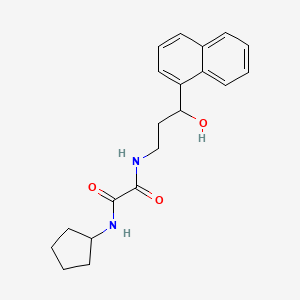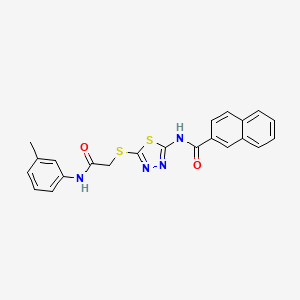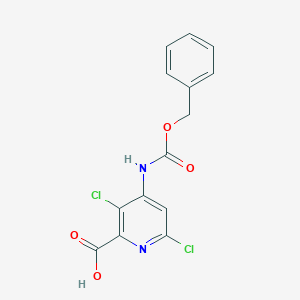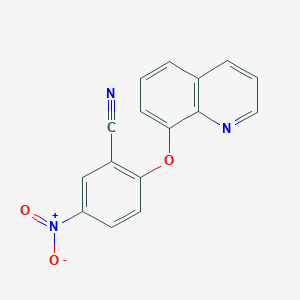![molecular formula C23H22ClN5O2 B2639781 8-(2-chloroethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919032-10-3](/img/no-structure.png)
8-(2-chloroethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2-chloroethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H22ClN5O2 and its molecular weight is 435.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Serotonin Receptor Affinity and Antidepressant Activity
- Serotonin Receptor Affinity and Phosphodiesterase Inhibitor Activity : Derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have shown affinity for serotonin receptors (5-HT1A/5-HT7) and inhibitory activity against phosphodiesterases (PDE4B and PDE10A), suggesting potential use as antidepressants and anxiolytics (Zagórska et al., 2016).
Anxiolytic and Antidepressant Potential
- Anxiolytic and Antidepressant Effects : Studies have identified certain derivatives of 1H-imidazo[2,1-f]purine-2,4-dione as promising for anxiolytic and antidepressant applications. In vivo studies have shown potential antidepressant effects in animal models (Zagórska et al., 2015).
Adenosine Receptor Antagonism
- A3 Adenosine Receptor Antagonism : Some derivatives have shown potent and selective antagonism of the A3 adenosine receptors, indicating potential applications in targeting these receptors for therapeutic purposes (Baraldi et al., 2005).
Anticancer Activity
- Anticancer Properties : Derivatives containing a 4-acetylphenylpiperazinylalkyl moiety have been evaluated for anticancer activity, with some showing effectiveness against various cancer cell lines. This suggests potential applications in cancer therapy (Zagórska et al., 2021).
Molecular Binding and Pharmacokinetics
- Binding and Pharmacokinetics Analysis : Research has also focused on understanding the binding modes and pharmacokinetics of these compounds, providing insights into their potential drug-like properties and metabolic stability (Zagórska et al., 2018).
Material Science Applications
- Polymer Synthesis : There are studies indicating the use of similar compounds in the synthesis of novel polymers, exploring their thermal properties and potential applications in material science (Kaczmarek et al., 2012).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(2-chloroethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the reaction of 2-chloroethylamine with 1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in the presence of naphthalen-1-ylmethyl chloride. The reaction is carried out in a suitable solvent under reflux conditions. The resulting product is then purified to obtain the final compound.", "Starting Materials": [ "2-chloroethylamine", "1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione", "naphthalen-1-ylmethyl chloride" ], "Reaction": [ "Step 1: Dissolve 1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (1.0 g, 4.2 mmol) and naphthalen-1-ylmethyl chloride (1.2 g, 6.3 mmol) in dry DMF (10 mL) under nitrogen atmosphere.", "Step 2: Add 2-chloroethylamine (0.5 g, 5.3 mmol) to the reaction mixture and stir for 24 hours at reflux temperature.", "Step 3: Cool the reaction mixture to room temperature and pour it into water (50 mL).", "Step 4: Extract the product with ethyl acetate (3 x 50 mL).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and filter.", "Step 6: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 7: Purify the crude product by column chromatography using a suitable solvent system to obtain the final compound." ] } | |
CAS-Nummer |
919032-10-3 |
Molekularformel |
C23H22ClN5O2 |
Molekulargewicht |
435.91 |
IUPAC-Name |
6-(2-chloroethyl)-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C23H22ClN5O2/c1-14-15(2)29-19-20(25-22(29)27(14)12-11-24)26(3)23(31)28(21(19)30)13-17-9-6-8-16-7-4-5-10-18(16)17/h4-10H,11-13H2,1-3H3 |
InChI-Schlüssel |
RWTPHKCWQUKJGC-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C3=C(N=C2N1CCCl)N(C(=O)N(C3=O)CC4=CC=CC5=CC=CC=C54)C)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2'-Amino-1-ethyl-6'-(hydroxymethyl)-2,8'-dioxospiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile](/img/structure/B2639699.png)



![2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2639705.png)
![(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile](/img/structure/B2639706.png)


![N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2639714.png)
![2-Bromospiro[2.3]hexane-2-carboxylic acid](/img/structure/B2639715.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2639716.png)
![N-(4-butylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2639717.png)
